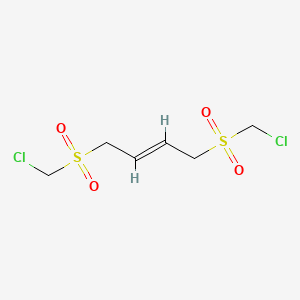![molecular formula C10H7N3O2S3 B8039307 N-([1,3]dithiolo[4,5-b]quinoxalin-2-ylidene)methanesulfonamide](/img/structure/B8039307.png)
N-([1,3]dithiolo[4,5-b]quinoxalin-2-ylidene)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of N-([1,3]dithiolo[4,5-b]quinoxalin-2-ylidene)methanesulfonamide typically involves the reaction of 2,3-dichloroquinoxaline with potassium salts of hydrazonodithioates at room temperature . The reaction conditions are carefully controlled to ensure the formation of the desired product. The synthetic route can be summarized as follows:
Starting Material: 2,3-dichloroquinoxaline
Reagent: Potassium salts of hydrazonodithioates
Solvent: 1,4-dioxane
Reaction Conditions: Room temperature
The structures of the synthesized compounds are confirmed using various analytical techniques, including infrared spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry .
Analyse Chemischer Reaktionen
N-([1,3]dithiolo[4,5-b]quinoxalin-2-ylidene)methanesulfonamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the sulfonamide group.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
N-([1,3]dithiolo[4,5-b]quinoxalin-2-ylidene)methanesulfonamide has shown promising applications in various scientific research fields:
Chemistry: It serves as a valuable intermediate in the synthesis of other complex organic molecules.
Wirkmechanismus
The mechanism of action of N-([1,3]dithiolo[4,5-b]quinoxalin-2-ylidene)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and arresting the cell cycle in the S phase . It decreases the expression of the Bcl-2 protein and activates pro-apoptotic genes such as Bax and P53 . Additionally, it exhibits inhibitory activity against epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are critical pathways in cancer progression .
Vergleich Mit ähnlichen Verbindungen
N-([1,3]dithiolo[4,5-b]quinoxalin-2-ylidene)methanesulfonamide can be compared with other quinoxaline derivatives, such as thiazolo[4,5-b]quinoxaline and 2,3-dichloroquinoxaline . While these compounds share a similar core structure, this compound is unique due to its sulfonamide moiety, which enhances its biological activity and specificity .
Similar Compounds
- Thiazolo[4,5-b]quinoxaline
- 2,3-Dichloroquinoxaline
- 1,3-Dithiolo[4,5-b]quinoxaline derivatives
Eigenschaften
IUPAC Name |
N-([1,3]dithiolo[4,5-b]quinoxalin-2-ylidene)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O2S3/c1-18(14,15)13-10-16-8-9(17-10)12-7-5-3-2-4-6(7)11-8/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLFLZLKICYGBGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N=C1SC2=NC3=CC=CC=C3N=C2S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Aziridin-1-yl-[4-[bis(aziridin-1-yl)methylideneamino]phenyl]methanone](/img/structure/B8039269.png)


![5-amino-2-[(E)-2-(4-chloro-2-sulfophenyl)ethenyl]benzenesulfonic acid](/img/structure/B8039289.png)
![2-[4-[2-[4-(2-Hydrazinyl-2-oxoethoxy)phenyl]propan-2-yl]phenoxy]acetohydrazide](/img/structure/B8039304.png)

![methyl N-[3-[3-(methoxycarbonylamino)propylsulfanyl]propyl]carbamate](/img/structure/B8039320.png)


![methyl N-[[3-(methoxycarbonylamino)benzoyl]amino]carbamate](/img/structure/B8039332.png)
